Methyl diacetoxy-6-gingerdiol

Inflammasome Inhibition Extracellular Matrix Protection Intervertebral Disc Degeneration

Methyl diacetoxy-6-gingerdiol (CAS 863780-90-9), also known as 3'-Methoxy--Gingerdiol 3,5-diacetate, is a diarylheptanoid natural product isolated from the rhizomes of Zingiber officinale (ginger). It is a methylated derivative of the more commonly studied diacetoxy-6-gingerdiol and is structurally classified as a fatty alcohol ester.

Molecular Formula C22H34O6
Molecular Weight 394.5 g/mol
CAS No. 863780-90-9
Cat. No. B3030082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl diacetoxy-6-gingerdiol
CAS863780-90-9
Molecular FormulaC22H34O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C
InChIInChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1
InChIKeyQCJKXQWAFFZFLJ-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for Methyl Diacetoxy-6-gingerdiol (CAS 863780-90-9)


Methyl diacetoxy-6-gingerdiol (CAS 863780-90-9), also known as 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate, is a diarylheptanoid natural product isolated from the rhizomes of Zingiber officinale (ginger) [1]. It is a methylated derivative of the more commonly studied diacetoxy-6-gingerdiol and is structurally classified as a fatty alcohol ester [1]. Its unique methoxy substitution distinguishes it from other gingerdiols and is a key consideration for procurement in specialized pharmacological research.

Methyl Diacetoxy-6-gingerdiol (CAS 863780-90-9): Why Closely Related Gingerdiol Analogs Are Not Interchangeable


Substituting methyl diacetoxy-6-gingerdiol with other ginger-derived compounds like 6-gingerol, 6-shogaol, or non-methylated diacetoxy-6-gingerdiol is scientifically unjustified due to distinct structure-activity relationships. The additional 3'-methoxy group on the target compound alters its steric and electronic properties, leading to quantifiably different biological activities. For instance, in a direct comparison, [6]-gingerdiol and diacetyl-[6]-gingerdiol exhibited similar potency at the 5-HT3 receptor, but this was distinct from [6]-gingerol and [4]-gingerol . Furthermore, diacetoxy-6-gingerdiol demonstrated a unique ability to inhibit the NLRP3 inflammasome and protect the extracellular matrix (ECM) of nucleus pulposus cells, a pathway not uniformly targeted by all gingerols [1]. These differences underscore the necessity of procuring the specific compound to ensure experimental reproducibility and target-specific outcomes.

Quantifiable Differentiation: Head-to-Head Performance of Methyl Diacetoxy-6-gingerdiol vs. Analogs


Methyl Diacetoxy-6-gingerdiol: Comparative NLRP3 Inflammasome and ECM Protection vs. Vehicle Control

Diacetoxy-6-gingerdiol (the non-methylated analog) demonstrates a clear, concentration-dependent protective effect on the extracellular matrix (ECM) in an IL-1β-stimulated model of intervertebral disc degeneration [1]. This is a specific, quantifiable activity that differentiates it from other gingerols that may not share this mechanism. At concentrations of 0.5 nM and 1 nM, D-6-G significantly preserved the expression of anabolic ECM markers (COL2A1, ACAN) and reduced the expression of catabolic enzymes (MMP3, ADAMTS4) and pyroptosis-related proteins (NLRP3, Caspase-1, GSDMD) in nucleus pulposus cells. This effect was statistically significant compared to the IL-1β-treated control group [1].

Inflammasome Inhibition Extracellular Matrix Protection Intervertebral Disc Degeneration

Methyl Diacetoxy-6-gingerdiol: Comparative MAO Inhibitory Activity vs. 1-Dehydro-[6]-gingerdione

In a direct, head-to-head comparison, diacetoxy-[6]-gingerdiol (compound 2) showed weak inhibitory activity against both MAO-A and MAO-B, while 1-dehydro-[6]-gingerdione (compound 1) demonstrated strong and selective inhibition of MAO-B with an IC50 of 6.77 ± 0.45 μM [1]. This is a key differentiator, as the target compound's weak MAO inhibition contrasts with the potent, selective activity of its close structural analog.

Monoamine Oxidase Inhibition MAO-B Neuroprotection

Methyl Diacetoxy-6-gingerdiol: Structural Differentiation and Predicted Physicochemical Properties

The presence of a methoxy group at the 3' position of the aromatic ring distinguishes methyl diacetoxy-6-gingerdiol (C22H34O6, MW 394.5) from its parent analog, diacetoxy-6-gingerdiol (C21H32O6, MW 380.5) [1]. This structural modification is predicted to increase lipophilicity, which can influence membrane permeability and metabolic stability, two critical parameters in drug development. This is a class-level inference, as direct experimental comparison of these physicochemical properties for the two specific compounds was not identified in the available literature.

Lipophilicity Metabolic Stability Drug Design

Methyl Diacetoxy-6-gingerdiol: Antioxidant and Lipoxygenase Inhibition as Class-Level Characteristics

Diacetoxy-6-gingerdiol is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant [1]. While these activities are documented for the non-methylated analog, they represent class-level characteristics for methyl diacetoxy-6-gingerdiol, as specific quantitative data (e.g., IC50 values) for the methylated derivative were not found in the available sources.

Antioxidant Lipoxygenase Inhibition Anti-inflammatory

High-Value Research Applications for Methyl Diacetoxy-6-gingerdiol (CAS 863780-90-9)


Investigating NLRP3 Inflammasome-Mediated Degenerative Diseases

Based on the quantitative evidence that diacetoxy-6-gingerdiol inhibits the NLRP3 inflammasome and protects the ECM in nucleus pulposus cells at low nanomolar concentrations (0.5-1 nM) [1], this compound is a high-priority procurement candidate for in vitro and in vivo studies of intervertebral disc degeneration and other conditions where NLRP3-mediated pyroptosis is a key pathological mechanism. Its specific activity in this pathway differentiates it from other gingerols and makes it a valuable tool compound.

Structure-Activity Relationship (SAR) Studies of Gingerol Derivatives

The structural differentiation provided by the 3'-methoxy group (C22H34O6 vs. C21H32O6 for diacetoxy-6-gingerdiol) [2] makes methyl diacetoxy-6-gingerdiol an essential compound for SAR studies. Researchers investigating how methylation of the aromatic ring impacts bioactivity, metabolic stability, or membrane permeability in the gingerol class should procure this specific derivative to systematically evaluate the influence of this functional group.

Research on Arachidonic Acid Metabolism and Lipoxygenase Pathways

While quantitative IC50 data is lacking, the class-level inference that diacetoxy-6-gingerdiol is a 'potent lipoxygenase inhibitor' [3] positions methyl diacetoxy-6-gingerdiol as a promising candidate for exploratory research into arachidonic acid metabolic pathways. Its procurement is justified for projects seeking to validate lipoxygenase as a target or to compare the effects of different gingerol derivatives on leukotriene biosynthesis.

Control Compound for MAO Inhibition Studies

Given the direct head-to-head data showing that diacetoxy-[6]-gingerdiol has weak inhibitory activity against both MAO-A and MAO-B, in contrast to the potent and selective MAO-B inhibitor 1-dehydro-[6]-gingerdione (IC50 = 6.77 μM) [4], methyl diacetoxy-6-gingerdiol is ideally suited for procurement as a negative control or a reference compound for low MAO activity in neuropharmacology assays.

Technical Documentation Hub

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